3-Fluoro-4-methylbenzaldehyde

Catalog No.
S673744
CAS No.
177756-62-6
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methylbenzaldehyde

CAS Number

177756-62-6

Product Name

3-Fluoro-4-methylbenzaldehyde

IUPAC Name

3-fluoro-4-methylbenzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3

InChI Key

UFPBMVRONDLOGK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C=O)F

Canonical SMILES

CC1=C(C=C(C=C1)C=O)F
  • Pharmaceuticals

    3-Fluoro-4-methylbenzaldehyde can be used as a precursor in the synthesis of several bioactive compounds, including anti-inflammatory and anti-cancer agents. For example, a study published in the Journal of Medicinal Chemistry describes the synthesis of a series of novel 3-fluoro-4-methylbenzaldehyde derivatives with potential anti-inflammatory activity. []

  • Agrochemicals

    3-Fluoro-4-methylbenzaldehyde can be used as a building block in the synthesis of herbicides and insecticides. For instance, a patent describes the use of 3-fluoro-4-methylbenzaldehyde in the preparation of a novel herbicide with broad-spectrum activity. []

  • Electronic Materials

    3-Fluoro-4-methylbenzaldehyde can be employed as a precursor for the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). For example, a research paper published in the journal Advanced Materials reports the development of novel 3-fluoro-4-methylbenzaldehyde-based liquid crystals with improved performance. []

Other Scientific Research Applications

In addition to its role as a starting material for synthesis, 3-Fluoro-4-methylbenzaldehyde has been used in various other scientific research applications, including:

  • Material Science

    3-Fluoro-4-methylbenzaldehyde can be used as a ligand in the preparation of coordination complexes with interesting physical and chemical properties. For example, a study published in the journal Inorganic Chemistry describes the synthesis and characterization of novel 3-fluoro-4-methylbenzaldehyde-based coordination complexes with potential applications in catalysis. []

  • Environmental Science

    3-Fluoro-4-methylbenzaldehyde can be used as a model compound in studies of environmental degradation processes. For instance, a research paper published in the journal Environmental Science & Technology investigates the degradation of 3-fluoro-4-methylbenzaldehyde by microorganisms in soil and water. []

Molecular Structure Analysis

The key feature of 3-Fluoro-4-methylbenzaldehyde is its structure. It consists of a benzene ring with a fluorine atom attached at the third carbon position and a methyl group (CH3) attached at the fourth position. The presence of the aldehyde group (CHO) at the end of the molecule provides carbonyl functionality. This structure suggests potential for various chemical reactions due to the reactive nature of the aldehyde group and the electron-withdrawing effects of the fluorine atom [].


Chemical Reactions Analysis

  • Aldol condensation: This reaction between the aldehyde group and an enolate ion from another carbonyl compound can form a β-hydroxycarbonyl compound.
  • Nucleophilic addition reactions: The carbonyl group can react with various nucleophiles like amines or alcohols to form imines or acetals, respectively.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like chromic acid.

Synthesis of 3-Fluoro-4-methylbenzaldehyde is likely achieved through various methods commonly used for aromatic aldehydes. Some potential methods include:

  • Friedel-Crafts acylation: This reaction involves reacting a fluorinated aromatic compound with a suitable acylating agent.
  • Gattermann-Koch reaction: This method utilizes a mixture of hydrocyanic acid (HCN) and a Lewis acid catalyst to introduce a formyl group (CHO) onto an aromatic ring.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid or low-boiling liquid at room temperature.
  • Melting point and boiling point: Data unavailable but likely within the range observed for similar aromatic aldehydes (melting point: 30-100°C, boiling point: 150-250°C).
  • Solubility: Expected to be soluble in organic solvents like dichloromethane, chloroform, and acetone, with limited solubility in water due to the nonpolar nature of the aromatic ring.
  • Stability: The compound is likely stable under normal storage conditions but may decompose upon exposure to strong acids, bases, or oxidizing agents.

Currently, there is no documented information on the specific mechanism of action of 3-Fluoro-4-methylbenzaldehyde in biological systems.

  • Wearing gloves and safety glasses when handling
  • Working in a well-ventilated fume hood
  • Avoiding contact with skin and eyes
  • Following proper disposal procedures

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-methylbenzaldehyde

Dates

Modify: 2023-08-15

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